molecular formula C13H18N2O2 B1626687 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester CAS No. 61085-80-1

4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester

Cat. No.: B1626687
CAS No.: 61085-80-1
M. Wt: 234.29 g/mol
InChI Key: DVMSHHYWRCBCDO-UHFFFAOYSA-N
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Description

4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Methyl 4-anilinopiperidine-4-carboxylate, also known as 1-Boc-4-AP, is a compound used as an intermediate in the manufacture of fentanyl and various related derivatives . Fentanyl is a potent opioid receptor agonist, and its primary targets are the mu-opioid receptors in the central nervous system .

Mode of Action

As an intermediate in the synthesis of fentanyl, methyl 4-anilinopiperidine-4-carboxylate contributes to the overall mode of action of these opioids. Fentanyl and its analogs bind to the mu-opioid receptors, mimicking the effects of endogenous opioids by inhibiting the release of nociceptive neurotransmitters and causing analgesia and euphoria .

Biochemical Pathways

The metabolism of new fentanyl analogs, which methyl 4-anilinopiperidine-4-carboxylate can be a precursor to, generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation. Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Fentanyl and its analogs, which this compound can be converted into, are known for their rapid onset and short duration of action .

Result of Action

The result of the action of fentanyl and its analogs, synthesized using methyl 4-anilinopiperidine-4-carboxylate, is potent analgesia and a sense of euphoria. These compounds also have a high potential for addiction and can cause severe adverse effects, including respiratory depression, coma, and death .

Properties

IUPAC Name

methyl 4-anilinopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12(16)13(7-9-14-10-8-13)15-11-5-3-2-4-6-11/h2-6,14-15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMSHHYWRCBCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30485922
Record name 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61085-80-1
Record name 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 32.5 parts of methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate and 200 parts of methanol is hydrogenated at normal pressure and at room temperature with 5 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated. The oily residue solidifies on scratching in 2,2'-oxybispropane. The product is filtered off and dried in vacuo, yielding 20 parts (85%) of methyl 4-(phenylamino)-4-piperidinecarboxylate; mp, 139.1° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester
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4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester

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